molecular formula C28H29N3O2 B2908030 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-71-5

1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2908030
CAS No.: 847395-71-5
M. Wt: 439.559
InChI Key: GQJSGTDMVVWSIY-UHFFFAOYSA-N
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Description

The core structure comprises a pyrrolidin-2-one ring fused to a benzimidazole moiety, with substitutions at the 1-position of the pyrrolidinone (2,3-dimethylphenyl) and the 1-position of the benzimidazole (3-phenoxypropyl). The 3-phenoxypropyl substituent introduces an ether-linked aromatic group, which may enhance solubility and influence intermolecular interactions compared to purely alkyl chains. Such compounds are often synthesized for applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents, leveraging the benzimidazole’s ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-20-10-8-15-25(21(20)2)31-19-22(18-27(31)32)28-29-24-13-6-7-14-26(24)30(28)16-9-17-33-23-11-4-3-5-12-23/h3-8,10-15,22H,9,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSGTDMVVWSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine, 3-phenoxypropylamine, and 1,3-benzodiazole. The synthesis process may involve:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzodiazole derivative with a pyrrolidin-2-one precursor under specific conditions such as the presence of a base and a suitable solvent.

    Introduction of the phenoxypropyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is in the field of kinase inhibition. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer.

  • Case Study : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting specific kinase activities. The compound was shown to exhibit selective inhibition against certain kinases, making it a candidate for developing targeted cancer therapies .

Antiviral Activity

Research has indicated potential antiviral properties for compounds within the pyrazolo[1,5-a]pyrimidine family, including 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Case Study : In a patent application, the compound was described as useful in treating viral infections. The study focused on its mechanism of action against specific viral targets, suggesting its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases.

  • Research Findings : Experimental studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could modulate inflammatory pathways, indicating a therapeutic potential for treating inflammatory conditions .

Summary of Research Findings

Application AreaFindings
Kinase InhibitionSelective inhibition of specific kinases; potential for targeted cancer therapies .
Antiviral ActivityEffective against viral infections; mechanism of action detailed in patent studies .
Anti-inflammatory EffectsModulation of inflammatory pathways; potential treatment for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety may interact with specific binding sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural variations, synthetic yields, physical properties, and spectroscopic characteristics.

Compound 12: 2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide

  • Structural Differences: Pyrrolidinone substitution: 3-methylphenyl vs. 2,3-dimethylphenyl in the target. Benzimidazole substitution: Acetohydrazide group vs. 3-phenoxypropyl in the target.
  • Synthesis : Yield = 65%, Melting Point = 194–195°C.
  • Key Data :
    • Molecular Weight: 418 (MS, 25 V).
    • Spectral Confirmation: $^1$H NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch at 1680 cm$^{-1}$).

Compound from : 1-(2,3-Dimethylphenyl)-4-[1-(3-Methylbutyl)-1H-Benzimidazol-2-yl]-2-Pyrrolidinone

  • Structural Differences: Benzimidazole substitution: 3-methylbutyl (branched alkyl) vs. 3-phenoxypropyl (ether-linked aryl) in the target.
  • Key Data :
    • Registry Number: MFCD05713402.
    • Molecular Formula: C${25}$H${29}$N$_{3}$O.
  • Comparison: The 3-methylbutyl chain enhances lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.

Compound from : 4-{1-[3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-1-(4-Methoxyphenyl)Pyrrolidin-2-One

  • Structural Differences: Pyrrolidinone substitution: 4-methoxyphenyl vs. 2,3-dimethylphenyl in the target. Benzimidazole substitution: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl vs. 3-phenoxypropyl.
  • Key Data :
    • Registry Number: MFCD12548207.
    • Molecular Formula: C${30}$H${31}$N${3}$O${4}$.
  • Comparison: The additional hydroxyl and 3,4-dimethylphenoxy groups in this analog increase hydrogen-bonding capacity and steric bulk, which may enhance target binding affinity but complicate synthetic scalability.

Key Findings and Implications

Substituent Effects: Alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity but reduce solubility. Ether-linked aryl groups (e.g., phenoxypropyl) balance solubility and aromatic interactions. Polar groups (e.g., hydroxyl in ’s compound) improve binding but complicate synthesis.

Synthetic Accessibility: The target compound’s phenoxypropyl group may offer a more straightforward synthesis compared to hydroxylated analogs (e.g., ), which require additional protection/deprotection steps.

Spectroscopic Trends :

  • All analogs show characteristic $^1$H NMR aromatic proton signals (δ 7.0–8.2 ppm) and IR C=O stretches (~1680 cm$^{-1}$), confirming structural integrity .

Structural Characterization :

  • SHELX software () is widely used for crystallographic analysis of such compounds, ensuring accurate determination of bond lengths and angles during refinement .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C31H35N3O2C_{31}H_{35}N_{3}O_{2} with a molecular weight of approximately 493.64 g/mol. The structure features a pyrrolidine ring, a benzodiazole moiety, and a dimethylphenyl group, which contribute to its biological properties.

Structural Formula

  • IUPAC Name : 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • SMILES Notation : CC1=C(C(=C(C=C1)C)C(=O)N2CCN(C(=O)C2)C)C(=C)C

Antimicrobial Activity

Research has shown that compounds similar to this structure exhibit significant antimicrobial properties. A study indicated that derivatives of benzodiazole can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Potential

Several studies have explored the anticancer potential of compounds containing benzodiazole and pyrrolidine moieties. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
  • Case Study 2 : Another study reported that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Research indicates that benzodiazole derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in MCF-7 cells
NeuroprotectiveModulates neurotransmitter systems
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Research indicates that such compounds exhibit favorable absorption and distribution characteristics, although specific data on this compound remains limited.

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